molecular formula C17H17ClN6OS B15084317 N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 618427-49-9

N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B15084317
CAS No.: 618427-49-9
M. Wt: 388.9 g/mol
InChI Key: AVOWNESDFJBDSF-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound characterized by a complex molecular structure incorporating multiple nitrogen-containing heterocycles, including a 1,2,4-triazole and a pyrazine ring, linked by a thioacetamide bridge. This structure places it within a class of compounds that are of significant interest in medicinal chemistry and antibacterial research . Compounds featuring the 1,2,4-triazole scaffold have been extensively investigated for a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties . Specifically, recent research on thioacetamide-linked triazole analogs has demonstrated promising activity against Gram-negative bacteria, such as E. coli . These compounds are believed to function as prodrugs, activated intracellularly by the enzyme cysteine synthase A (CysK), which leads to the inhibition of bacterial growth . The presence of the pyrazine ring in this particular compound may influence its electronic properties, solubility, and binding affinity, potentially optimizing its interaction with biological targets. This molecular architecture makes it a valuable chemical tool for researchers exploring new antibacterial agents with novel mechanisms of action, particularly in the fight against multi-drug resistant pathogens . Additionally, the structural motif is relevant for probing biological pathways such as folate biosynthesis and sulfur assimilation . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to determine the specific activity and applicability of this compound for their projects.

Properties

CAS No.

618427-49-9

Molecular Formula

C17H17ClN6OS

Molecular Weight

388.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17ClN6OS/c1-3-24-16(14-9-19-7-8-20-14)22-23-17(24)26-10-15(25)21-13-6-4-5-12(18)11(13)2/h4-9H,3,10H2,1-2H3,(H,21,25)

InChI Key

AVOWNESDFJBDSF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via condensation reactions involving suitable precursors.

    Thioacetamide Linkage Formation: The final step involves the formation of the thioacetamide linkage, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: The chloro group on the phenyl ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound with a complex structure, potential applications in medicinal chemistry, and a molecular weight of approximately 372.86 g/mol. Research suggests that it may be useful in creating medicines that target various biological pathways.

Potential Applications

  • Medicinal Chemistry The compound is noted for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals. Its complex structure, featuring a chloro-substituted aromatic ring, a thioacetamide moiety, and a triazole ring with a pyrazine substituent, allows it to possibly inhibit enzymes involved in disease processes.
  • Enzyme Inhibition N-(5-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibits biological activity as an inhibitor of enzymes involved in disease processes.
  • Antifungal and Antibacterial Properties Triazole derivatives are known for their antifungal and antibacterial properties, and the compound's unique structure may enhance its efficacy against specific targets.
  • Anti-inflammatory Effects Research indicates that compounds with similar structures often exhibit activity against cancer cell lines and may have anti-inflammatory effects.

Research and Interaction Studies

Research into the applications of N-(5-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is ongoing, with studies focusing on optimizing its pharmacological properties. Interaction studies typically assess:

  • Binding affinity
  • Inhibition constants
  • Effects on cellular pathways

These assessments are crucial for understanding the compound's mechanism of action and potential therapeutic uses.

Structural Analogs

Several compounds share structural similarities with N-(5-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide.

Compound NameStructure FeaturesUnique Aspects
N-(5-Chloro-2-methylphenyl)-2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideContains thiophene instead of pyrazinePotentially different biological activity due to thiophene presence
1-(5-Chloro-pyridin-3-yloxy)-N-(4-methylphenyl)-methanamineFeatures a pyridine ringDifferent pharmacological profile due to pyridine structure
1-(3-chloro-benzoyl)-N-(pyridinyl)-methanamineContains a benzoyl groupMay exhibit different enzyme inhibition characteristics

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of 1,2,4-triazole-thioacetamides, where variations in substituents on the phenyl ring or triazole core significantly influence physicochemical and biological properties. Below is a detailed comparison with key analogs:

Substituent Variations and Molecular Data

Compound Name Phenyl Substituent Triazole Substituent Molecular Formula Key Properties/Applications
N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 3-chloro-2-methylphenyl pyrazin-2-yl, ethyl C₁₈H₁₈ClN₆OS Hypothesized kinase inhibition
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide 2-fluorophenyl pyrazin-2-yl, ethyl C₁₆H₁₅FN₆OS Enhanced solubility in polar solvents
N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 3-chloro-4-fluorophenyl pyridin-2-yl, ethyl C₁₈H₁₆ClFN₅OS Reported moderate cytotoxicity
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide 4-(benzyloxy)phenyl thiophen-2-yl, allyl C₂₃H₂₁N₅O₂S₂ Improved membrane permeability
N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 3,4-dimethylphenyl pyrazin-2-yl, ethyl C₁₉H₂₁N₆OS Reduced metabolic stability

Key Structural and Functional Insights

  • Pyrazine vs. In contrast, pyridine analogs (e.g., ) show weaker π-π stacking but improved hydrogen-bonding capacity .
  • Chloro vs. Fluoro Substituents : The 3-chloro-2-methylphenyl group in the target compound likely increases lipophilicity compared to 2-fluorophenyl () or 4-fluorophenyl () derivatives, affecting bioavailability .
  • Alkyl Chain Modifications : Ethyl groups on the triazole ring (target compound) balance steric bulk and metabolic stability. Allyl-substituted analogs (e.g., ) exhibit higher reactivity but lower in vivo stability .

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C17H17ClN6OS
  • Molecular Weight: 388.9 g/mol
  • IUPAC Name: N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

The compound features a chloro-substituted phenyl group, a pyrazine ring, and a triazole moiety linked by a thioacetamide group. These structural elements contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial and antifungal activities. For instance, this compound may possess potent effects against various pathogens due to its unique structural characteristics.

Table 1: Comparison of Antimicrobial Activities

Compound NameAntimicrobial ActivityReference
N-(3-Chloro-2-methylphenyl)-2-thioacetamideModerate against Gram-positive bacteria
5-(Pyrazin-2-yl)-4H-1,2,4-triazoleStrong antifungal activity
N-(p-Toluenesulfonyl)-thioacetamideBroad-spectrum antibacterial

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. These interactions can modulate the activity of microbial resistance mechanisms.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to this compound:

  • Antiviral Activity : A study highlighted the antiviral potential of 1,2,4-triazoles against Zika virus protease with IC50 values in the low micromolar range. This suggests a similar potential for the compound in inhibiting viral enzymes .
  • Cancer Research : Triazolethiones have been reported to exhibit chemopreventive and chemotherapeutic effects in cancer models. For example, certain derivatives demonstrated significant cytotoxicity against colon carcinoma cells with IC50 values as low as 6.2 μM .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the pyrazine and triazole moieties can significantly influence biological activity. This implies that fine-tuning the structure of N-(3-Chloro-2-methylphenyl)-2-thioacetamide could enhance its efficacy .

Q & A

Q. Critical Parameters :

  • Solvent : Polar aprotic solvents (e.g., dioxane) improve nucleophilicity.
  • Purification : Recrystallization from ethanol-DMF mixtures yields >95% purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Triazole formationPyrazine-2-carbonitrile, NH2NH2, EtOH, reflux68%
Thioacetamide couplingTriethylamine, dioxane, 24 h, RT72%

Basic: How is structural characterization performed?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is used:

  • FT-IR : Confirms amide (C=O stretch at 1680 cm⁻¹) and thioether (C-S stretch at 670 cm⁻¹) .
  • NMR :
    • ¹H NMR : δ 2.35 ppm (CH3 on phenyl), δ 4.20 ppm (SCH2CO) .
    • ¹³C NMR : δ 168.5 ppm (amide carbonyl) .
  • X-ray Diffraction : Resolves bond angles (e.g., N-N-C angle of 112.5° in triazole) and crystal packing .

Advanced Tip : Dynamic NMR can probe rotational barriers in the acetamide group .

Advanced: How can reaction yields be optimized using statistical models?

Methodological Answer:
Design of Experiments (DoE) identifies critical variables. For example:

  • Factors : Reagent molar ratio (1:1–1:1.2), temperature (20–40°C), solvent polarity (dioxane vs. DMF).
  • Response Surface Methodology (RSM) : A study by Opti et al. (2021) achieved a 30% yield increase by optimizing residence time (15 mins) and catalyst loading (1.2 mol%) in flow chemistry .

Q. Table 2: DoE-Optimized Parameters

FactorOptimal RangeImpact on Yield
Temperature25–30°C+15%
SolventDioxane:DMF (3:1)+20%
Stoichiometry (S:Cl)1:1.1+12%

Advanced: What computational tools predict biological activity?

Methodological Answer:

  • DFT Calculations :
    • HOMO-LUMO Gap : A ΔE of 4.2 eV indicates moderate reactivity, favoring nucleophilic attack at the thioether sulfur .
    • MESP Maps : Highlight electrophilic regions (e.g., pyrazine N-atoms) for target docking .
  • Molecular Dynamics (MD) : Simulates binding stability with enzymes (e.g., cytochrome P450), revealing residence times >50 ns .

Case Study : Hybrid derivatives showed improved antibacterial activity (MIC 8 µg/mL) when pyrazine was replaced with pyridyl .

Advanced: How to resolve contradictions in biological assay data?

Methodological Answer:
Discrepancies between in vitro and cell-based assays often stem from:

Membrane Permeability : Use PAMPA to measure LogP (optimal range: 2.5–3.5) .

Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) identify rapid degradation (t½ < 30 mins) due to esterase activity .

Off-Target Effects : Competitive binding assays (e.g., SPR) validate selectivity for intended targets (e.g., kinase inhibition vs. GPCRs) .

Q. Table 3: Troubleshooting Data Contradictions

IssueDiagnostic ToolSolution
Low cellular uptakePAMPA (LogP < 2)Add methyl groups
High cytotoxicityMTT assay (IC50 < 10 µM)Reduce lipophilicity

Advanced: How to design derivatives for enhanced activity?

Methodological Answer:
Rational Design Strategies :

Heterocycle Replacement : Substitute pyrazine with pyridazine to improve π-stacking (Kd reduced from 250 nM to 90 nM) .

Electron-Withdrawing Groups : Add -CF3 to the triazole’s 4-position, increasing metabolic stability (t½ from 2 h to 6 h) .

Prodrug Approach : Mask the acetamide as an ester (e.g., pivalate) to enhance oral bioavailability .

Q. Synthetic Pathway :

  • Suzuki Coupling : Attach aryl boronic acids to the pyrazine ring (Pd(PPh3)4, Na2CO3, 80°C) .
  • Click Chemistry : Azide-alkyne cycloaddition to append triazole motifs .

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